CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , , ] BET proteins, namely BRD2, BRD3, BRD4 and BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. [, ] CPI-0610 specifically targets the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins. [] By disrupting the interaction between BET proteins and acetylated histones, CPI-0610 modulates the expression of various genes, including those involved in oncogenic pathways, inflammation, and fibrosis. [, , , , , , , ] CPI-0610 has shown promising preclinical and clinical activity in hematological malignancies, particularly in multiple myeloma, lymphoma, and myelofibrosis. [, , , , , , , , , , , , , , , ]
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazolo-benzazepine core, which contribute to its distinct chemical properties and biological activities. It has garnered attention for its potential use as a therapeutic agent due to its interaction with various biological targets.
This compound falls under the category of heterocyclic compounds, specifically those containing oxazole and benzazepine moieties. It is also classified as an acetamide due to the presence of the acetamide functional group in its structure.
The synthesis of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide typically involves several synthetic steps starting from readily available precursors. The general approach includes:
The reaction conditions are optimized for temperature, solvent choice, and catalyst use to achieve the desired product. Industrial production may utilize continuous flow reactors or batch processes, focusing on scalability and adherence to green chemistry principles to minimize environmental impact.
The molecular formula of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is , with a molecular weight of approximately 365.81 g/mol. The structure features a complex arrangement that includes:
Key structural data includes:
The compound can participate in various chemical reactions:
Common reagents used include:
Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
The mechanism of action for 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide involves interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological effects depending on the context of its application.
Research indicates that compounds with similar structures have shown significant biological activities, including anti-inflammatory and anticancer effects .
The compound exhibits stability under standard laboratory conditions but should be stored at -20 °C to maintain integrity. Its pKa value is around 16.07 (predicted), indicating its acidic nature in solution .
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide has potential applications in various scientific fields:
Its complex structure allows for diverse modifications that can enhance its efficacy and specificity in therapeutic applications .
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how intricate molecular designs can lead to significant advancements in drug discovery and development.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3